9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene
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Overview
Description
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a complex organic compound that features a unique structure combining an anthracene core with an ethynyl linkage to a 3,5-di-tert-butylphenyl group and an iodine atom at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves a multi-step process:
Formation of the Ethynyl Linkage: The initial step involves the formation of the ethynyl linkage between the anthracene core and the 3,5-di-tert-butylphenyl group. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Iodination: The final step involves the iodination of the anthracene core at the 10th position. This can be accomplished using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
Mechanism of Action
The mechanism of action of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene involves its ability to interact with various molecular targets through its ethynyl linkage and anthracene core. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s electronic properties, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
9-Phenylethynyl-10-iodoanthracene: Similar structure but lacks the tert-butyl groups, resulting in different electronic properties.
10-Iodoanthracene: Lacks the ethynyl linkage and tert-butyl groups, making it less versatile in coupling reactions.
9,10-Diiodoanthracene: Contains two iodine atoms, leading to different reactivity and applications.
Uniqueness
The presence of the 3,5-di-tert-butylphenyl group and the ethynyl linkage in 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene imparts unique electronic properties and steric effects, making it more suitable for specific applications in organic electronics and materials science compared to its similar counterparts.
Biological Activity
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a compound of significant interest in the field of organic chemistry and materials science. This compound is structurally characterized by an anthracene core substituted with a di-tert-butylphenyl group and an iodine atom. The unique structure of this compound allows for various biological activities, making it a subject of study in medicinal chemistry and materials science.
Chemical Structure
The molecular formula for this compound is C18H18I. The compound can be represented as follows:
The compound features a rigid planar structure due to the anthracene backbone, which is crucial for its electronic properties and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the functionalization of anthracene derivatives. A common synthetic route includes the reaction of 9,10-dibromoanthracene with 3,5-di-tert-butylphenylacetylene in the presence of a palladium catalyst to facilitate the coupling reaction. This method has been shown to yield high purity products suitable for biological testing.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have demonstrated that anthracene derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The presence of bulky tert-butyl groups enhances this activity by stabilizing radical intermediates through steric hindrance.
Photophysical Properties
The photophysical properties of this compound have been investigated due to their implications in photodynamic therapy (PDT). The compound shows strong absorption in the UV-visible spectrum and can generate reactive oxygen species (ROS) upon irradiation. This property is crucial for its application in cancer therapy, where localized ROS generation can induce apoptosis in tumor cells.
Anticancer Activity
In vitro studies have shown that similar anthracene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through ROS generation and disruption of mitochondrial function. For example, compounds with ethynyl substitutions have been reported to enhance cytotoxicity compared to their non-substituted counterparts.
Case Studies
Properties
CAS No. |
664995-86-2 |
---|---|
Molecular Formula |
C30H29I |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
9-[2-(3,5-ditert-butylphenyl)ethynyl]-10-iodoanthracene |
InChI |
InChI=1S/C30H29I/c1-29(2,3)21-17-20(18-22(19-21)30(4,5)6)15-16-25-23-11-7-9-13-26(23)28(31)27-14-10-8-12-24(25)27/h7-14,17-19H,1-6H3 |
InChI Key |
HIDCLJKHAMVDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)I)C(C)(C)C |
Origin of Product |
United States |
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